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Compound of Interest

Compound Name:
3-(4-Chloro-2-fluorophenyl)-1,2-

oxazol-5-ol

CAS No.: 1354939-29-9

Cat. No.: B6346101

Get Quote

Technical Guide: 3-(4-Chloro-2-fluorophenyl)-5-
hydroxyisoxazole
Executive Summary
The compound 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole represents a critical

heterocyclic scaffold in the development of agrochemicals (specifically protoporphyrinogen

oxidase inhibitors) and pharmaceutical agents (GABA receptor modulators). Its structural

uniqueness lies in the 4-chloro-2-fluorophenyl moiety, which imparts metabolic stability and

optimized lipophilicity, coupled with the 5-hydroxyisoxazole core, a classic bioisostere for

carboxylic acids.

This guide provides an in-depth analysis of its structural dynamics (tautomerism), synthetic

pathways, and physicochemical properties, designed to support researchers in scaffold

optimization and process chemistry.
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Unlike simple phenols, 5-hydroxyisoxazoles do not exist as a static single structure. They exist

in a dynamic equilibrium between the hydroxy-form (OH), the 2H-isoxazol-5-one (NH), and the

4H-isoxazol-5-one (CH) forms.

Understanding this equilibrium is vital for molecular docking studies, as the dominant tautomer

changes based on solvent polarity and pH.

Non-polar media / Gas phase: The 5-hydroxy form is often favored.

Polar/Aqueous media: The 2H-isoxazol-5-one (NH-form) predominates due to solvation

stabilization.

Acidity: The compound is significantly acidic (pKa ≈ 4.0–5.0), allowing it to form stable salts

(enolates) under basic conditions.
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Figure 1: Tautomeric triad of 3-aryl-5-hydroxyisoxazoles. The equilibrium shifts based on

environmental conditions, impacting receptor binding affinity.

Physicochemical Profile
The inclusion of the 4-chloro-2-fluoro substitution pattern is not arbitrary; it is a strategic

medicinal chemistry modification.
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Property Value / Characteristic Impact on Design

Molecular Formula C₉H₅ClFNO₂ Core scaffold definition.

Molecular Weight 213.59 g/mol
Fragment-based drug

discovery (FBDD) compliant.

pKa (Acidic) ~4.2 – 4.8

Mimics carboxylic acids

(bioisostere); forms water-

soluble salts at physiological

pH.

Lipophilicity (LogP) ~2.5 (Estimated)

The Cl atom increases

lipophilicity for membrane

permeability; F modulates pKa

and blocks metabolic

oxidation.

H-Bond Donors 1 (OH/NH)

Critical for active site

interaction (e.g., Serine

residues).

H-Bond Acceptors 3 (N, O, F)

Fluorine acts as a weak

acceptor; Ring N/O are strong

acceptors.

Synthetic Pathway[1][2][3]
The most robust synthesis involves the cyclization of a

-keto ester with hydroxylamine. The regiochemistry is controlled by the reaction conditions.

Core Reagents:
Precursor: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate.

Cyclizing Agent: Hydroxylamine hydrochloride (

).

Base: Sodium Hydroxide (
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) or Sodium Ethoxide (

).

Mechanistic Workflow

Start: 2,4-Difluorobenzoyl Chloride
(or 4-Chloro-2-fluorobenzoyl chloride)

Acylation:
React with Ethyl Potassium Malonate

(MgCl2, TEA, CH3CN)

C-Acylation

Intermediate:
Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate

(Beta-Keto Ester)

Cyclization:
+ NH2OH·HCl

+ NaOH (aq/MeOH)

Condensation

Acidification:
HCl (pH < 2)

Salt Formation

Product:
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(Precipitate)
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Figure 2: Step-wise synthetic route from acid chloride precursors to the final isoxazole scaffold.
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Detailed Experimental Protocol
Objective: Synthesis of 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole on a 10 mmol scale.

Reagents:
Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate (2.45 g, 10 mmol)

Hydroxylamine hydrochloride (0.76 g, 11 mmol)

Sodium Hydroxide (0.88 g, 22 mmol)

Methanol (20 mL) / Water (10 mL)

Methodology:
Preparation: Dissolve hydroxylamine hydrochloride in water (5 mL). Dissolve NaOH in water

(5 mL).

Mixing: In a round-bottom flask, dissolve the

-keto ester in Methanol (20 mL). Cool to 0°C.

Addition: Add the hydroxylamine solution, followed slowly by the NaOH solution. The mixture

should turn clear or slightly yellow.

Reaction: Stir at room temperature for 30 minutes, then reflux at 65°C for 3–4 hours. Monitor

by TLC (System: Hexane/EtOAc 1:1).

Work-up:

Evaporate the methanol under reduced pressure.

Dilute the remaining aqueous residue with water (20 mL).

Critical Step: Cool the solution in an ice bath and acidify dropwise with concentrated HCl

to pH 1–2. The 5-hydroxyisoxazole will precipitate as a white/off-white solid.
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or

Toluene to obtain the pure compound.

Validation Criteria:

1H NMR (DMSO-d6): Look for the characteristic singlet at

~6.0–6.5 ppm (Isoxazole C4-H). The acidic OH/NH proton is often broad and may appear
>12 ppm or be exchanged.

Melting Point: Expect a sharp range (typically >150°C, dependent on crystal form).

Applications in Drug & Agrochemical Design[4]
Agrochemicals (Herbicides)
This scaffold is a key intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitors.

Mechanism: The isoxazole ring mimics the substrate of the PPO enzyme.

Derivatization: The 5-OH group is often alkylated (e.g., with propargyl halides) to create the

active herbicide (e.g., Flumiclorac-pentyl analogs).

Pharmaceuticals (GABA-A Agonists)
The 3-aryl-5-hydroxyisoxazole motif is structurally related to Muscimol and Gaboxadol.

Bioisosterism: The 5-hydroxyisoxazole anion is a bioisostere of the carboxylate group (

) and the phosphate group, allowing it to bind to the GABA recognition site.

Selectivity: The 4-chloro-2-fluoro substitution restricts conformational freedom (via steric

clash between F and the isoxazole ring), potentially enhancing receptor subtype selectivity.

References
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Synthetic Methodology (Beta-Keto Ester Cyclization)

Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in
water via a [3 + 2]-cycloaddition." (General methodology for isoxazole synthesis).

Agrochemical Applications (Isoxazole Herbicides)

BenchChem Application Notes.

Pharmacological Relevance (GABA Analogs)

PubChem Compound Summary. "5-(3-Hydroxyphenyl)-isoxazole-3-carboxylic acid"

(Structural analog data).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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